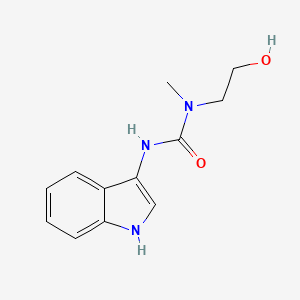![molecular formula C12H14N2S B2622543 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine CAS No. 900641-55-6](/img/structure/B2622543.png)
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated thiazole.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiazole ring or the phenyl group, potentially leading to the formation of dihydrothiazoles or reduced phenyl derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and reduced phenyl derivatives.
Substitution: Various substituted thiazole and phenyl derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest due to the biological activities associated with thiazole derivatives. These activities include antimicrobial, antifungal, antiviral, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new drugs targeting various diseases .
Industry
In industry, this compound can be used in the synthesis of dyes, biocides, and other specialty chemicals. Its unique structure allows for the development of products with specific properties, such as improved stability or enhanced activity .
作用机制
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological activities .
相似化合物的比较
Similar Compounds
2-Phenylthiazole: Similar structure but lacks the ethanamine side chain.
2-Methylthiazole: Similar thiazole ring but lacks the phenyl group.
4-Phenylthiazole: Similar structure but with different substitution patterns on the thiazole ring.
Uniqueness
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine is unique due to the combination of its thiazole ring, phenyl group, and ethanamine side chain. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9-14-12(8-15-9)11-4-2-10(3-5-11)6-7-13/h2-5,8H,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVWYTPQLNRUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
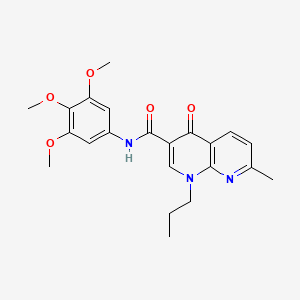
![6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2622463.png)
![5-methyl-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2622465.png)
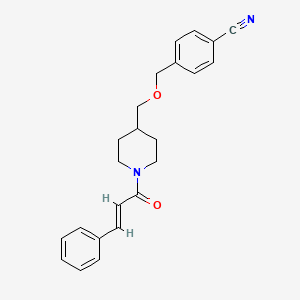
![2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2622469.png)
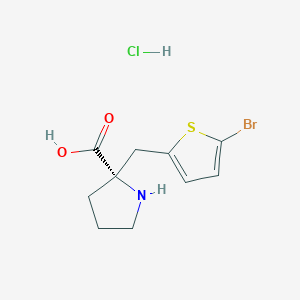

![2-(2-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2622473.png)
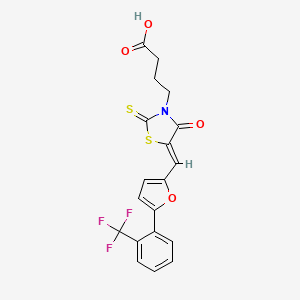
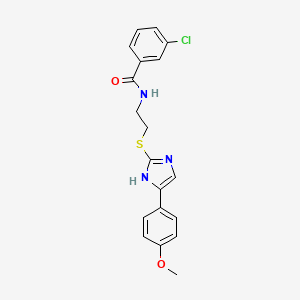
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-car+](/img/structure/B2622477.png)
![2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2622478.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2622479.png)
